Acetamide, N-(2-nitrophenyl)-N-2-propenyl-
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Overview
Description
Acetamide, N-(2-nitrophenyl)-N-2-propenyl- is an organic compound with the molecular formula C11H10N2O3 It is a derivative of acetamide, where the nitrogen atom is substituted with a 2-nitrophenyl group and a 2-propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-nitrophenyl)-N-2-propenyl- typically involves the reaction of 2-nitroaniline with acetic anhydride to form N-(2-nitrophenyl)acetamide. This intermediate is then reacted with allyl bromide in the presence of a base such as potassium carbonate to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2-nitrophenyl)-N-2-propenyl- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The propenyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nucleophiles like thiols or amines.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: 2-Amino-N-(2-propenyl)aniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-Nitrobenzoic acid and allylamine.
Scientific Research Applications
Acetamide, N-(2-nitrophenyl)-N-2-propenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2-nitrophenyl)-N-2-propenyl- involves its interaction with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The propenyl group can also participate in covalent bonding with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Acetanilide, 2’-nitro-: Similar structure but lacks the propenyl group.
N-(4-nitrophenyl)acetamide: Similar nitro group but different substitution pattern.
N-(2-hydroxyphenyl)acetamide: Hydroxy group instead of nitro group.
Uniqueness
Acetamide, N-(2-nitrophenyl)-N-2-propenyl- is unique due to the presence of both the nitro and propenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
107616-24-0 |
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Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
N-(2-nitrophenyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H12N2O3/c1-3-8-12(9(2)14)10-6-4-5-7-11(10)13(15)16/h3-7H,1,8H2,2H3 |
InChI Key |
SVGGGHDOKXRTDV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC=C)C1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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